molecular formula C20H19ClN4O3 B2834102 3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione CAS No. 879579-40-5

3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione

Cat. No.: B2834102
CAS No.: 879579-40-5
M. Wt: 398.85
InChI Key: ZFKCOTJIIPVAKN-UHFFFAOYSA-N
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Description

The compound “3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione” is a complex organic molecule. It contains a quinazoline-2,4-dione group, a piperazine ring, and a chlorophenyl group . The International Chemical Identifier (InChI) for this compound is InChI=1S/C19H22ClN5O/c20-16-5-3-6-17 (15-16)23-13-11-22 (12-14-23)8-4-10-25-19 (26)24-9-2-1-7-18 (24)21-25/h1-3,5-7,9,15H,4,8,10-14H2 .


Molecular Structure Analysis

The molecular structure of this compound includes a quinazoline-2,4-dione group, a piperazine ring, and a chlorophenyl group . The structure has been validated as part of the Chemical Structure Validation project .

Scientific Research Applications

Hypotensive Agents

One study investigated the synthesis of derivatives of quinazoline diones, including compounds with structures similar to the specified chemical, for their hypotensive activities. These compounds showed significant activity in relaxing blood vessels, with one derivative being 23 times more potent than papaverine, though less potent than cinnarizine (Eguchi et al., 1991).

Stability Under Stress Conditions

Research aimed at understanding the stability of quinazoline derivatives under stress conditions revealed that a compound structurally related to the one is stable under UV radiation, elevated temperatures, and oxidants. However, it showed instability towards hydrolysis in an alkaline medium, leading to the breakdown of the amide group. This study is crucial for developing regulatory documents for pharmaceutical substances (Gendugov et al., 2021).

Antifungal Activity

Another area of research explored the solubility thermodynamics and partitioning processes of a novel potential antifungal compound from the triazole class, highlighting its poor solubility in buffer solutions and better solubility in alcohols. This study provides insights into the physicochemical properties relevant for the pharmacological efficacy of such compounds (Volkova et al., 2020).

Anticancer Potential

Research on novel quinazolinone derivatives has demonstrated potential anticancer activities. A series of these derivatives were synthesized and evaluated for their cytotoxic effects against cancer cell lines, with some compounds showing significant activity. This research contributes to the ongoing search for new anticancer agents (Poorirani et al., 2018).

Antibacterial and Antifungal Studies

Further studies have synthesized and evaluated the antimicrobial activities of new substituted quinazoline derivatives, demonstrating promising antibacterial and antifungal properties. This research adds to the pool of knowledge on the potential use of quinazoline derivatives in treating microbial infections (Vidule, 2011).

Properties

IUPAC Name

3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3/c21-14-4-3-5-15(12-14)23-8-10-24(11-9-23)18(26)13-25-19(27)16-6-1-2-7-17(16)22-20(25)28/h1-7,12H,8-11,13H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKCOTJIIPVAKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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